

Topic: 5-Methoxy-4-Chromanone: Natural Occurrence, Isolation, and Characterization

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Compound of Interest

Compound Name: 5-Methoxy-4-Chromanone

Cat. No.: B1590909

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Abstract

The chroman-4-one framework is a privileged heterocyclic scaffold that forms the core of numerous biologically active natural products and synthetic compounds.[1] **5-Methoxy-4-Chromanone**, a specific derivative, holds significant interest due to its potential as a synthetic building block and its presence within a class of compounds exhibiting diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of the natural sources of methoxylated chromanones, detailed methodologies for their isolation and purification, and analytical techniques for their characterization. By synthesizing field-proven protocols and explaining the rationale behind experimental choices, this document serves as an essential resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of the Chromanone Scaffold

Chromanones (2,3-dihydro-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds widely distributed in nature, particularly in plants and fungi.[2][4] Their rigid bicyclic structure serves as a versatile template for the design of therapeutic molecules, making them a focal point in the search for new drug leads.[2] The substitution pattern on the chromanone ring system dictates the molecule's biological activity. The methoxy group, as seen in **5-Methoxy-4-Chromanone**, is a key feature that can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses specifically

on **5-Methoxy-4-Chromanone**, providing the technical details necessary to source and isolate it for further investigation.

Physicochemical Properties of 5-Methoxy-4-Chromanone

A thorough understanding of a compound's physical and chemical properties is fundamental to developing effective isolation and purification strategies. The properties of **5-Methoxy-4-Chromanone** are summarized below.

Property	Value	Source
IUPAC Name	5-methoxy-2,3-dihydrochromen-4-one	PubChem[5]
Molecular Formula	C ₁₀ H ₁₀ O ₃	PubChem[5]
Molecular Weight	178.18 g/mol	PubChem[5]
CAS Number	863309-86-8	PubChem[5]
Appearance	White to almost white crystalline powder (Predicted)	Chem-Impex (for 6-methoxy isomer)[6]
Melting Point	45 - 49 °C (for 6-methoxy isomer)	Chem-Impex (for 6-methoxy isomer)[6]
Boiling Point	180 °C (for 6-methoxy isomer)	Chem-Impex (for 6-methoxy isomer)[6]
Calculated LogP	1.3	PubChem[5]
Topological Polar Surface Area (TPSA)	35.5 Å ²	ChemScene[7]

Natural Sources of Methoxylated Chromanones

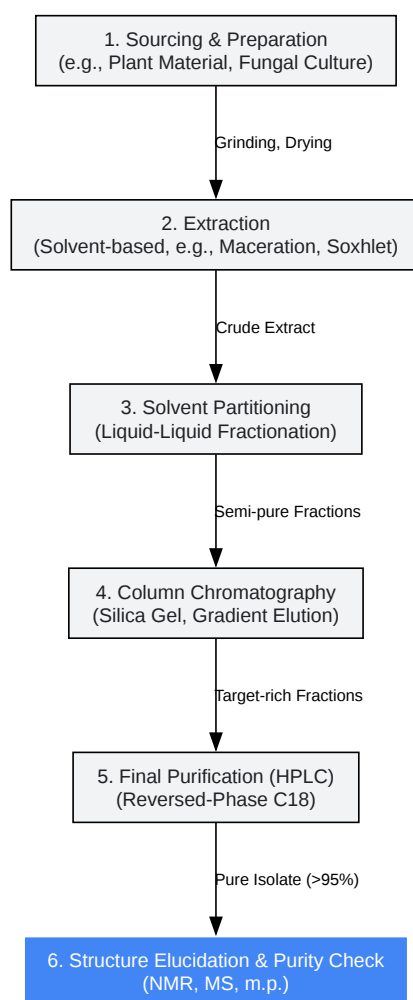
While **5-Methoxy-4-Chromanone** itself is not extensively documented as a direct isolate, numerous structurally related methoxylated chromanones have been identified from a variety of

natural sources. These findings suggest that other plants and fungi may yet be discovered as sources of the target compound.

- Plants:
 - *Portulaca oleracea*: A homoisoflavonoid, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, was isolated from this plant, demonstrating the biosynthesis of the 5-methoxy chromanone core in the plant kingdom.[\[8\]](#)
 - *Aquilaria* spp.: This genus is a rich source of various chromone and chromanone derivatives, many of which are methoxylated.[\[2\]](#)[\[4\]](#)
 - *Ophiopogon japonicus*: The complex homoisoflavanone 5,7-dihydroxy-8-methoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4+ has been found in this species.[\[9\]](#)
- Fungi:
 - Endophytic and fungicolous fungi, such as *Epicoccum purpurascens*, are known to produce a wide array of polyketides, including chromanone and isobenzofuran derivatives. [\[10\]](#) Fungal sources represent a promising but less explored avenue for discovering novel chromanones.

A General Framework for Isolation and Purification

The isolation of a target natural product is a systematic process that moves from a complex biological matrix to a pure, crystalline compound. The general workflow is adaptable based on the source material and the physicochemical properties of the target molecule.



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Caption: Generalized workflow for the isolation of **5-Methoxy-4-Chromanone**.

Step-by-Step Protocol: Extraction

The goal of extraction is to efficiently transfer the target compounds from the solid source material into a liquid solvent. The choice of solvent is critical and is based on the polarity of **5-Methoxy-4-Chromanone** (moderately polar).

Protocol: Maceration Extraction

- Preparation: Obtain the dried and powdered source material (e.g., leaves, stems, or fungal biomass). A fine powder increases the surface area for extraction.

- **Solvent Selection:** Use a mid-polarity solvent like methanol or ethanol. A common practice involves sequential extraction, starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by the main extraction with methanol.
- **Maceration:**
 - Submerge the powdered material in methanol (e.g., 1:10 w/v ratio) in a large, sealed container.
 - Stir or agitate the mixture at room temperature for 24-48 hours. This allows the solvent to penetrate the cell walls and dissolve the target compounds.
 - Repeat the process 2-3 times with fresh solvent to ensure exhaustive extraction.[\[11\]](#)
- **Filtration & Concentration:**
 - Filter the combined methanolic solutions through filter paper (e.g., Whatman No. 1) to remove solid plant/fungal debris.
 - Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C. This is crucial to prevent thermal degradation of the compounds. The result is a viscous crude extract.

Step-by-Step Protocol: Solvent Partitioning

This technique, also known as liquid-liquid extraction, separates the crude extract into fractions based on differing solubilities in two immiscible liquid phases. This step enriches the fraction containing the target compound.

Protocol: Fractionation by Polarity

- **Initial Suspension:** Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).
- **Hexane Partition:**
 - Transfer the suspension to a separatory funnel.

- Add an equal volume of n-hexane. Shake vigorously and allow the layers to separate.
- The upper hexane layer will contain highly non-polar compounds (e.g., fats, sterols). Drain the lower aqueous methanol layer.
- Repeat the hexane wash 2-3 times. Discard the hexane fractions (unless non-polar compounds are also of interest).
- Ethyl Acetate/Dichloromethane Partition:
 - To the remaining aqueous methanol layer, add an equal volume of a medium-polarity solvent like ethyl acetate or dichloromethane (DCM).^{[8][12]} **5-Methoxy-4-Chromanone**, being moderately polar, is expected to partition into this layer.
 - Shake, separate, and collect the ethyl acetate/DCM layer. Repeat this extraction 3-4 times to maximize recovery.
- Concentration: Combine the ethyl acetate/DCM fractions, dry over anhydrous sodium sulfate to remove residual water, filter, and concentrate under reduced pressure to yield a semi-purified, enriched fraction.

Step-by-Step Protocol: Chromatographic Purification

Chromatography is the cornerstone of purification, separating molecules based on their differential interactions with a stationary phase and a mobile phase.

Protocol 1: Silica Gel Column Chromatography (Primary Purification)

- Column Packing: Prepare a glass column with a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., n-hexane).
- Sample Loading: Dissolve the semi-purified fraction from step 4.2 in a minimal amount of solvent (e.g., DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column. This "dry loading" method typically results in better separation than direct liquid loading.
- Elution:

- Begin elution with 100% n-hexane.
- Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15... 0:100 n-hexane:ethyl acetate). This is known as gradient elution.^[13]
- The rationale is that non-polar compounds will elute first, followed by compounds of increasing polarity.
- Fraction Collection: Collect small fractions (e.g., 10-20 mL) and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm and/or a staining reagent).
- Pooling: Combine the fractions that contain the target compound (identified by its unique R_f value on TLC) and concentrate them.

Protocol 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)

For obtaining high-purity compounds for bioassays or structural analysis, reversed-phase HPLC is the method of choice.

- System Preparation: Use a semi-preparative HPLC system equipped with a C18 column (e.g., 10 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A typical mobile phase consists of Solvent A (e.g., water with 0.1% formic acid or acetic acid to improve peak shape) and Solvent B (e.g., methanol or acetonitrile).^{[8][14]}
- Method Development:
 - Dissolve the pooled, concentrated fraction from the column chromatography step in the mobile phase.
 - Perform an analytical run first to optimize the separation. A typical gradient might be: 0-20 min, 40% to 80% B; 20-25 min, 80% to 100% B; 25-30 min, hold at 100% B.
 - The flow rate for a semi-preparative column is typically higher, around 3-5 mL/min.

- **Purification Run:** Inject the sample and collect the peak corresponding to **5-Methoxy-4-Chromanone** based on the retention time determined in the analytical run.
- **Post-Purification:** Remove the HPLC solvent from the collected fraction via rotary evaporation or lyophilization to yield the pure compound.

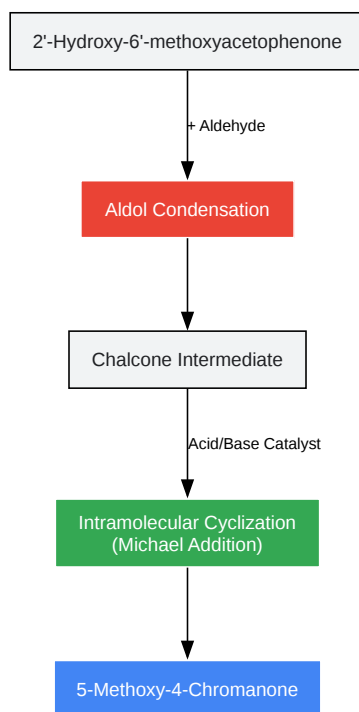
Structural Elucidation and Purity Assessment

Once isolated, the compound's identity and purity must be rigorously confirmed using a combination of spectroscopic methods.

Technique	Purpose	Expected Data for 5-Methoxy-4-Chromanone
¹ H NMR	Determines the number and environment of protons.	Aromatic protons, two methylene group signals (-CH ₂ -CH ₂ -), and a singlet for the methoxy group (-OCH ₃). [15]
¹³ C NMR	Determines the number and environment of carbon atoms.	Signals for carbonyl carbon (C=O), aromatic carbons, methylene carbons, and the methoxy carbon.[15]
Mass Spectrometry (MS)	Determines the exact molecular weight.	A molecular ion peak [M+H] ⁺ at m/z 179.06.[5]
Infrared (IR)	Identifies key functional groups.	Characteristic absorption bands for a carbonyl group (C=O, ~1680 cm ⁻¹) and C-O ether linkages.[15]
Melting Point	A sharp melting point indicates high purity.	N/A (Data for isomer is 45-49°C)[6]

Synthetic Strategies: An Alternative Pathway

While this guide focuses on natural isolation, it is valuable for researchers to be aware of synthetic routes. Synthesis offers an alternative when natural sources are scarce or isolation is low-yielding. 4-Chromanones are commonly synthesized via intramolecular cyclization reactions.



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Caption: A representative synthetic pathway to the 4-chromanone core.

Several methods exist, including the efficient one-step synthesis from 2'-hydroxyacetophenones and aldehydes using microwave irradiation, which facilitates a base-mediated aldol condensation followed by cyclization.[16][17]

Conclusion

5-Methoxy-4-Chromanone represents a molecule of significant interest at the intersection of natural product chemistry and medicinal drug discovery. While direct isolation from nature requires further exploration, the established methodologies for related methoxylated chromanones provide a robust and reliable blueprint for its successful isolation. This guide has outlined a comprehensive, step-by-step approach, from initial extraction and fractionation to

high-resolution chromatographic purification and spectroscopic characterization. By grounding these protocols in established scientific principles, this document empowers researchers to confidently pursue the isolation of **5-Methoxy-4-Chromanone** and unlock its potential for future therapeutic applications.

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References

- 1. researchgate.net [researchgate.net]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α -Glucosidase Inhibitors [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Methoxy-4-Chromanone | C₁₀H₁₀O₃ | CID 15264348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
- 8. mdpi.com [mdpi.com]
- 9. NP-MRD: Showing NP-Card for 5,7-dihydroxy-8-methoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4+ (NP0030688) [np-mrd.org]
- 10. researchgate.net [researchgate.net]
- 11. JSM Central || Article Info [jsmcentral.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
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